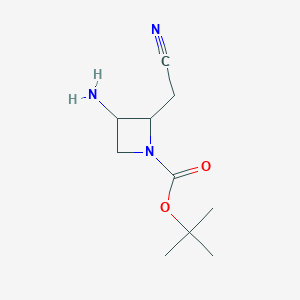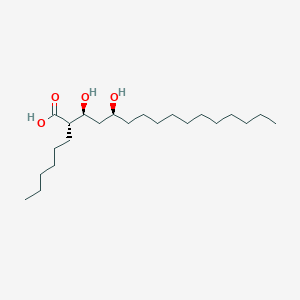![molecular formula C24H29F3O3S2Si B12834763 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate is a chemical compound known for its unique structural properties and reactivity. It is often used in organic synthesis and has applications in various scientific research fields. The compound is characterized by the presence of a triisopropylsilyl group, which imparts stability and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate typically involves the reaction of triisopropylsilyl chloride with dibenzo[b,d]thiophene under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or sulfide.
Substitution: Formation of substituted dibenzo[b,d]thiophenium derivatives.
Applications De Recherche Scientifique
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate involves its interaction with specific molecular targets. The triisopropylsilyl group enhances the compound’s stability and facilitates its binding to target molecules. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triisopropylsilyl trifluoromethanesulfonate
- Triisopropylsilyl chloride
- Triisopropylsilyl acetylene
Uniqueness
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate is unique due to its specific structural features, which impart distinct reactivity and stability. The presence of the triisopropylsilyl group and the dibenzo[b,d]thiophenium core makes it a valuable compound in various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C24H29F3O3S2Si |
|---|---|
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
2-dibenzothiophen-5-ium-5-ylethynyl-tri(propan-2-yl)silane;trifluoromethanesulfonate |
InChI |
InChI=1S/C23H29SSi.CHF3O3S/c1-17(2)25(18(3)4,19(5)6)16-15-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24;2-1(3,4)8(5,6)7/h7-14,17-19H,1-6H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
KZSPTRMFLSLZNR-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[Si](C#C[S+]1C2=CC=CC=C2C3=CC=CC=C31)(C(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


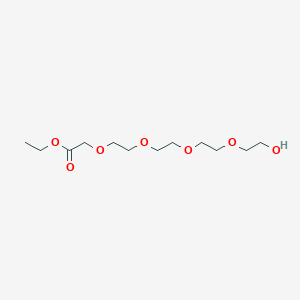
![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)

![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
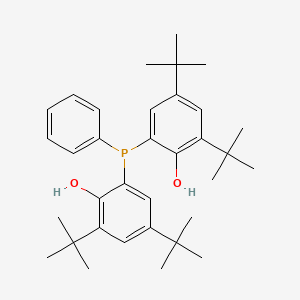
![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)


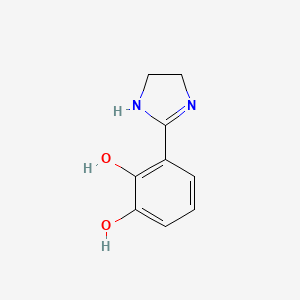
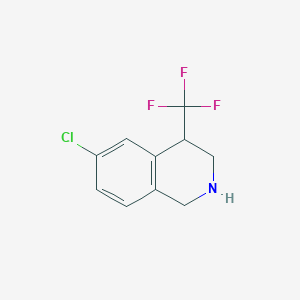

![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)
